Methyl 4-(pyridin-2-yloxy)benzoate
Overview
Description
Scientific Research Applications
Photophysical Properties
- Methyl 4-(pyridin-2-yloxy)benzoate, among other derivatives, has been investigated for its photophysical properties. Studies found that these compounds produce characteristic emission features and have different absorption spectra, providing insights into their potential use in photophysical applications (Yoon et al., 2019).
Supramolecular Liquid Crystals
- The compound has been studied in the context of supramolecular liquid crystals. Research on different substituents on the pyridine-based derivatives or on the acid component revealed its influence on the extent and stability of these supramolecular phases (Naoum et al., 2010).
Corrosion Inhibition
- Investigations into the corrosion inhibitive performances of related compounds on mild steel surfaces in acidic medium have been conducted. These studies provide insights into the protective nature of such compounds in industrial applications (Murmu et al., 2019).
Coordination Polymers
- Methyl 4-(pyridin-2-yloxy)benzoate has been used in the synthesis of coordination polymers. These studies have explored how different metal ions and ligands interact to form unique structural frameworks, which are essential in materials science (Gui et al., 2014).
Liquid Crystal Polymers
- Research into liquid crystalline properties of hydrogen-bonded side-chain liquid crystal polymers, involving compounds like methyl 4-(pyridin-2-yloxy)benzoate, reveals important aspects of their textural and phase behaviors. This is crucial for applications in advanced materials and displays (Muhammad et al., 2020).
Anti-Bacterial Activity
- Synthesized derivatives of methyl 4-(pyridin-2-yloxy)benzoate have been evaluated for their antibacterial activity. Such studies contribute to the development of new antimicrobial agents (El-Haggar et al., 2015).
Safety And Hazards
properties
IUPAC Name |
methyl 4-pyridin-2-yloxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-16-13(15)10-5-7-11(8-6-10)17-12-4-2-3-9-14-12/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZVYWMZXMQCKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433795 | |
Record name | Methyl 4-(pyridin-2-yloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(pyridin-2-yloxy)benzoate | |
CAS RN |
153653-00-0 | |
Record name | Methyl 4-(pyridin-2-yloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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